molecular formula C13H6F5NO B1463030 2-Methyl-4-(pentafluorobenzoyl)pyridine CAS No. 1187165-69-0

2-Methyl-4-(pentafluorobenzoyl)pyridine

Cat. No.: B1463030
CAS No.: 1187165-69-0
M. Wt: 287.18 g/mol
InChI Key: HNWSHPFNCQZLQJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(pentafluorobenzoyl)pyridine is an organic compound with the molecular formula C13H6F5NO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a pentafluorobenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-methylpyridine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow synthesis methods could also be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pentafluorobenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pentafluorobenzoyl group to a pentafluorobenzyl group.

    Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pentafluorobenzyl derivatives.

    Substitution: Formation of substituted pentafluorobenzoyl derivatives.

Scientific Research Applications

2-Methyl-4-(pentafluorobenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The pentafluorobenzoyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-benzoylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.

    4-(Pentafluorobenzoyl)pyridine: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-4-(pentafluorobenzoyl)pyridine is unique due to the presence of both the methyl and pentafluorobenzoyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-methylpyridin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-4-6(2-3-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWSHPFNCQZLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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